

Gentianose: A Comprehensive Technical Guide on its Structure and Chemical Properties

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Compound of Interest

Compound Name: Gentianose

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Introduction

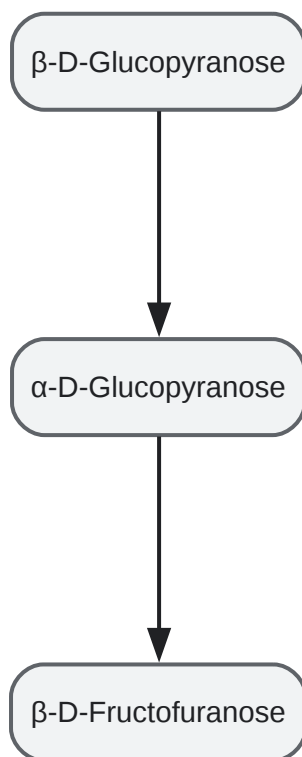
Gentianose is a naturally occurring trisaccharide found predominantly in the roots of plants from the *Gentiana* genus, from which it derives its name.[1][2] It also serves as a carbohydrate reserve in other plants and has been identified in sources like grape seeds.[2][3] As an oligosaccharide, **gentianose** is of significant interest in food science and pharmacology due to its chemical properties, potential health benefits, and role in plant metabolism.[4][5] This technical guide provides an in-depth analysis of the structure, chemical properties, and experimental protocols associated with **gentianose**, tailored for professionals in research and drug development.

Chemical Structure of Gentianose

Gentianose ($C_{18}H_{32}O_{16}$) is a non-reducing trisaccharide with a molecular weight of approximately 504.44 g/mol.[4][6] It is composed of three monosaccharide units: two D-glucose units and one D-fructose unit.[1]

The precise structure is defined by its glycosidic linkages. It consists of a gentiobiose moiety (two glucose units linked by a β -1 \rightarrow 6 bond) attached to the glucose residue of a sucrose molecule. Therefore, the systematic name for **gentianose** is β -D-glucopyranosyl-(1 \rightarrow 6)- α -D-glucopyranosyl-(1 \rightarrow 2)- β -D-fructofuranoside.[1]

The absence of a free hemiacetal group in its structure renders it a non-reducing sugar, meaning it does not react with reagents like Fehling's solution.[1][4]



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Figure 1: Structural relationship of monosaccharide units in **gentianose**.

Key Structural Identifiers

The fundamental properties and identifiers of **gentianose** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	[1][6]
Molecular Weight	504.44 g/mol	[4][6]
IUPAC Name	(2R,3R,4S,5S,6R)-2- [[[(2R,3S,4S,5R,6R)-6- [(2S,3S,4S,5R)-3,4-dihydroxy- 2,5-bis(hydroxymethyl)oxolan- 2-yl]oxy-3,4,5-trihydroxyoxan- 2-yl]methoxy]-6- (hydroxymethyl)oxane-3,4,5- triol	[6][7]
CAS Number	25954-44-3	[5][6]
Classification	Trisaccharide, Oligosaccharide, Non-reducing sugar	[1][4][8]

Chemical and Physical Properties

Gentianose exhibits distinct physical and chemical properties that are crucial for its isolation, characterization, and application. It is known to be hygroscopic and has potential antimicrobial, anti-inflammatory, and antioxidant properties.[4][9]

Physical Properties

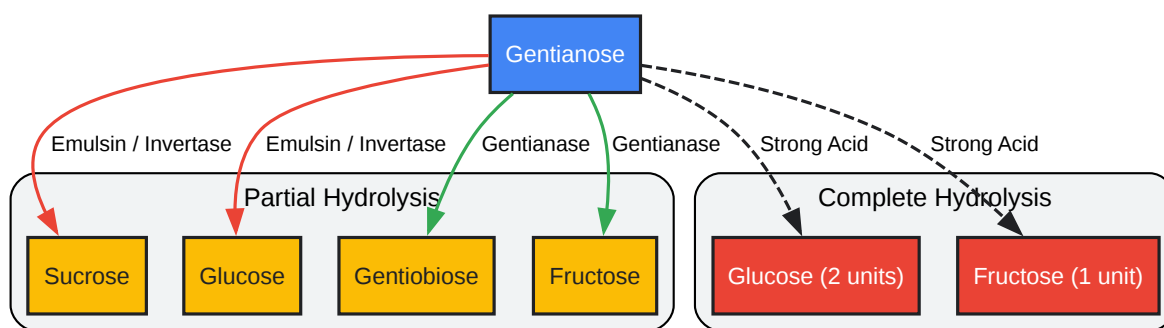
The key physical properties of **gentianose** are presented below, highlighting its solid nature and solubility in aqueous solutions.

Property	Value	Reference(s)
Physical Description	Solid	[6]
Melting Point	212 °C	[1][6][8]
Solubility	Soluble in water; Soluble in DMSO (100 mg/mL)	[1][4][10]
Optical Rotation	$[\alpha]^{25}_D = +30.8^\circ$ (c=0.5 in H ₂ O)	[8]

Chemical Properties: Hydrolysis

The glycosidic bonds of **gentianose** can be cleaved through acidic or enzymatic hydrolysis. The products of hydrolysis depend on the specific bond that is broken, which provides a method for structural analysis and the production of other useful oligosaccharides.

- Complete Hydrolysis: Under strong acidic conditions, all glycosidic bonds are cleaved, yielding two molecules of D-glucose and one molecule of D-fructose.[1]
- Partial Enzymatic Hydrolysis: Specific enzymes can cleave one of the two different glycosidic linkages:
 - Gentianase (β -glucosidase): This enzyme hydrolyzes the $\beta(1 \rightarrow 6)$ linkage, resulting in the formation of gentiobiose and fructose.[1]
 - Emulsin or Invertase (β -fructofuranosidase): These enzymes target the $\alpha(1 \rightarrow 2)\beta$ linkage characteristic of sucrose, yielding sucrose and glucose.[1]



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Figure 2: Enzymatic and acidic hydrolysis pathways of **gentianose**.

Experimental Protocols

The isolation and structural elucidation of **gentianose** require a multi-step approach involving extraction from natural sources followed by advanced analytical techniques.

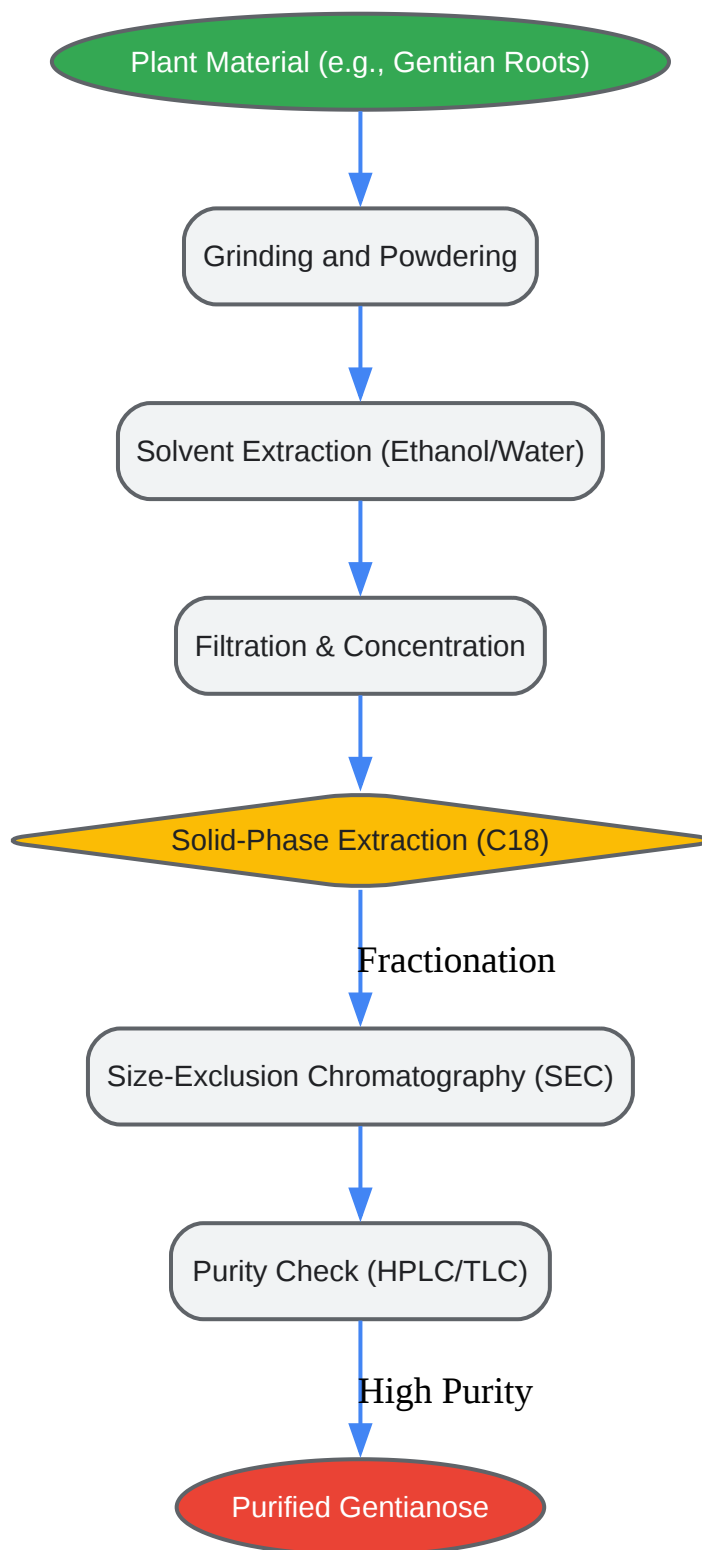
Extraction and Purification

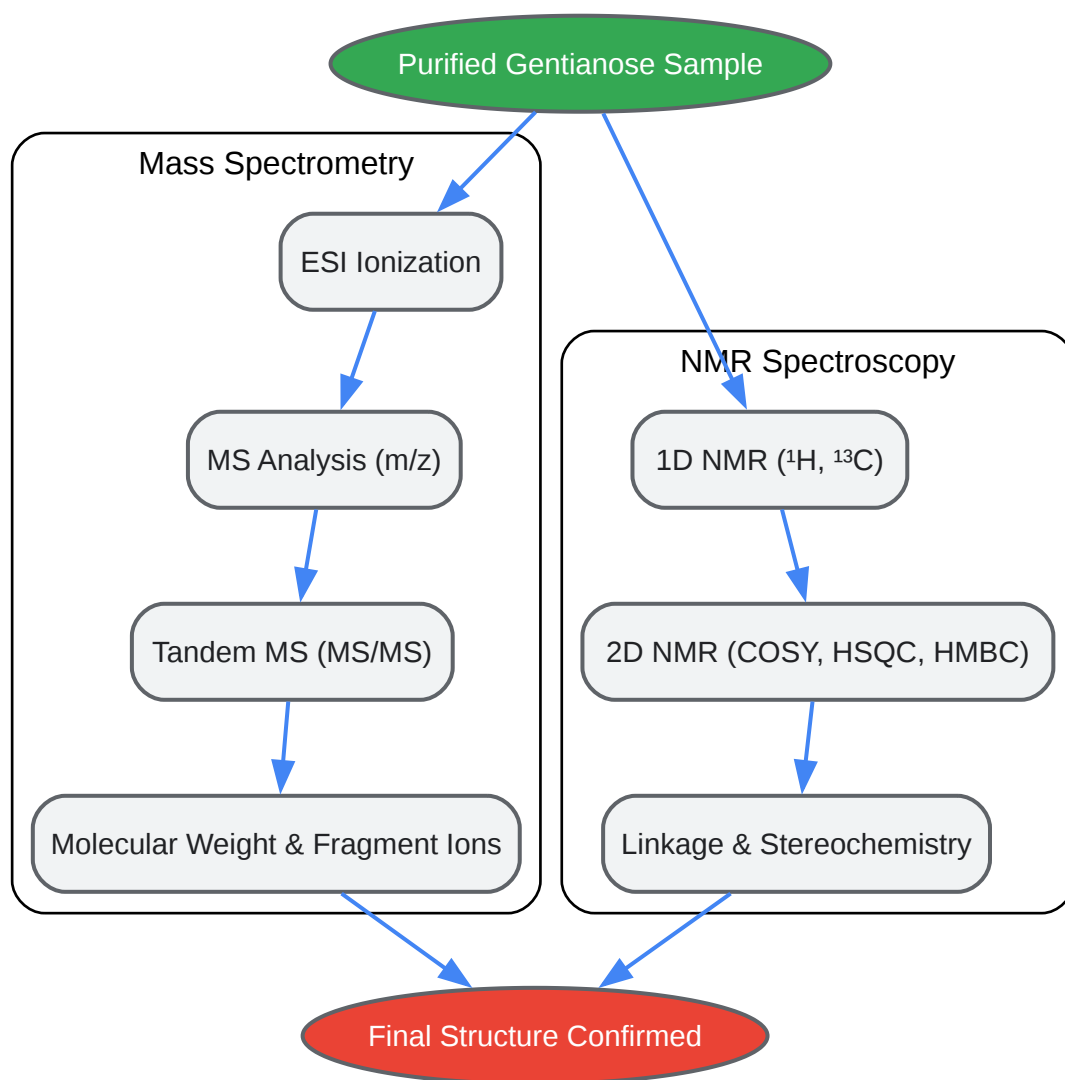
Gentianose is typically extracted from plant material, such as gentian roots or grape seeds. The general workflow involves solvent extraction followed by chromatographic purification.^[11]^[12]

Methodology:

- **Source Material Preparation:** The plant material (e.g., grape seeds, dried gentian roots) is ground into a fine powder to increase the surface area for extraction.
- **Solvent Extraction:** The powdered material is extracted with an ethanol/water mixture.^[12] This step solubilizes oligosaccharides, including **gentianose**, while leaving behind insoluble cellular debris.
- **Filtration and Concentration:** The extract is filtered to remove solid particles, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

- Initial Purification (Optional): Solid-phase extraction (SPE) using cartridges like C18 can be employed to remove nonpolar compounds, such as lipids and pigments.[\[3\]](#)
- Chromatographic Fractionation: The crude extract is subjected to chromatography for purification.
 - Size-Exclusion Chromatography (SEC): This technique separates molecules based on their molecular weight. A sequential two-step SEC process can effectively fractionate compounds, isolating the trisaccharide fraction containing **gentianose**.[\[12\]](#)[\[13\]](#)
 - Column Chromatography: For higher purity, packed columns with media like carbograph (porous graphitic carbon) can be used, which separates carbohydrates based on polarity and size.[\[3\]](#)
- Purity Analysis: The purity of the isolated fractions is assessed using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[\[13\]](#)[\[14\]](#)





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